1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate
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Overview
Description
1-azabicyclo[222]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate typically involves multiple steps. One common approach is to start with the preparation of the 1-azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions. The phenyl group and the alkyne moiety are then introduced through subsequent reactions, such as Friedel-Crafts acylation and Sonogashira coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing alkynes.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group and alkyne moiety can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.2]octane: A simpler analog without the phenyl and alkyne groups.
3-quinuclidinol: Contains a hydroxyl group instead of the alkyne moiety.
2-azabicyclo[3.2.1]octane: Features a different bicyclic structure with potential biological activity.
Uniqueness
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate is unique due to its combination of a bicyclic core, a phenyl group, and an alkyne moiety.
Properties
CAS No. |
92956-63-3 |
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Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate |
InChI |
InChI=1S/C21H27NO3/c1-2-3-4-8-13-21(24,18-9-6-5-7-10-18)20(23)25-19-16-22-14-11-17(19)12-15-22/h5-7,9-10,17,19,24H,2-4,11-12,14-16H2,1H3 |
InChI Key |
XPHXHBLHLJORRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
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